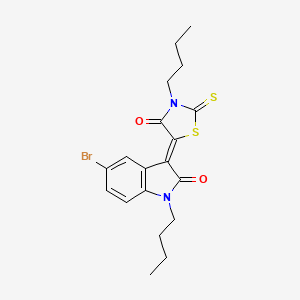

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-butyl-2-thioxothiazolidin-4-one

Beschreibung

The compound 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-butyl-2-thioxothiazolidin-4-one (CAS: 618075-36-8) is a brominated indolinone derivative fused with a thioxothiazolidin-4-one scaffold. Its molecular formula is C₂₁H₂₃BrN₂O₂S₂, with a molecular weight of 487.46 g/mol . The structure features a 5-bromo-substituted indolinone core, a 1-butyl chain at the indole nitrogen, and a 3-butyl group on the thiazolidinone ring.

Eigenschaften

CAS-Nummer |

618075-36-8 |

|---|---|

Molekularformel |

C19H21BrN2O2S2 |

Molekulargewicht |

453.4 g/mol |

IUPAC-Name |

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H21BrN2O2S2/c1-3-5-9-21-14-8-7-12(20)11-13(14)15(17(21)23)16-18(24)22(10-6-4-2)19(25)26-16/h7-8,11H,3-6,9-10H2,1-2H3/b16-15- |

InChI-Schlüssel |

CDUBKZUBUMMBDV-NXVVXOECSA-N |

Isomerische SMILES |

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCC)/C1=O |

Kanonische SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCC)C1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-butyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde with 3-butyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(5-Brom-1-butyl-2-oxoindolin-3-yliden)-3-butyl-2-thioxothiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wie z. B. Thioether.

Substitution: Das Bromatom in der Verbindung kann durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden, häufig in Gegenwart eines Katalysators oder unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(5-Brom-1-butyl-2-oxoindolin-3-yliden)-3-butyl-2-thioxothiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen innerhalb von Zellen. Es wird angenommen, dass es an DNA oder Proteine bindet und so deren Funktion beeinflusst. Diese Wechselwirkung kann zur Hemmung von Zellprozessen wie Replikation oder Transkription führen, was im Zusammenhang mit seiner potenziellen Antikrebsaktivität besonders relevant ist.

Wirkmechanismus

The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-butyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets within cells. It is believed to bind to DNA or proteins, thereby affecting their function. This interaction can lead to the inhibition of cellular processes such as replication or transcription, which is particularly relevant in the context of its potential anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Thiazolidinone Ring

The thiazolidinone ring’s substituents significantly influence physicochemical and biological properties. Below is a comparison with analogs:

Key Observations :

Comparison with Non-Indolinone Analogs

Compounds with alternative cores but similar substituents exhibit divergent properties:

Key Observations :

- Core Flexibility: The indolinone-thiazolidinone hybrid in the target compound allows for planar conjugation, facilitating π-π stacking in biological targets, unlike non-conjugated imidazolones .

- Halogen Effects : Bromine (target compound) vs. chlorine (CAS: N/A) alters steric and electronic profiles, influencing target selectivity .

Key Observations :

- Yield Challenges : The target compound’s synthesis likely involves multi-step condensation, resulting in lower yields compared to simpler benzylidene derivatives .

- Purification Complexity : Bromine and dual alkyl chains may complicate crystallization, requiring advanced techniques like column chromatography .

Biologische Aktivität

The compound 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-butyl-2-thioxothiazolidin-4-one is a member of the indolinone derivatives family, known for its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. Its unique structural features include a brominated butyl group, an oxoindolinylidene moiety, and a thioxothiazolidinone ring, which may enhance its reactivity and pharmacological potential .

The biological activity of the compound is primarily attributed to its interactions with specific molecular targets involved in inflammatory pathways. Research indicates that it may inhibit enzymes and receptors associated with inflammation, suggesting potential therapeutic applications in treating inflammatory diseases. The presence of the bromine atom is believed to enhance these interactions, making the compound more reactive and potentially more effective against certain biological targets .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, Mannich bases derived from thiazolidinones have been reported to possess anti-inflammatory and analgesic activities . This suggests that the compound could similarly contribute to reducing inflammation through its mechanism of action.

Anticancer Potential

The anticancer properties of thiazolidinone derivatives have been well-documented. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in cell proliferation and survival .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C18H19BrN2O2S2 | Anti-inflammatory, potential anticancer |

| Mannich Base Derivatives | Varies | Anticancer, antibacterial, anti-inflammatory |

| Thiazolidinone Derivatives | Varies | Antimicrobial, anti-inflammatory |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study on Mannich bases demonstrated their ability to inhibit inflammatory mediators in vitro, suggesting that similar thiazolidinone derivatives could exhibit comparable effects .

- Cytotoxicity : Research on structurally related compounds has shown promising results in inhibiting the proliferation of various cancer cell lines, indicating that this compound may also possess significant cytotoxic properties against cancer cells .

- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes involved in inflammatory pathways, which is crucial for understanding its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.